甲萘醌-9

描述

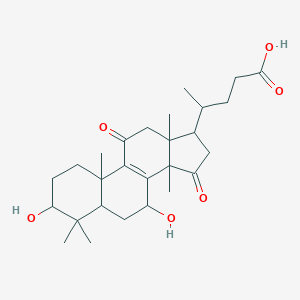

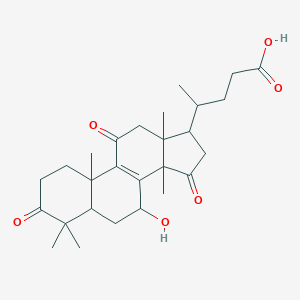

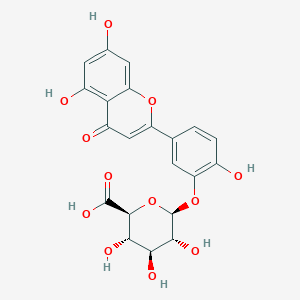

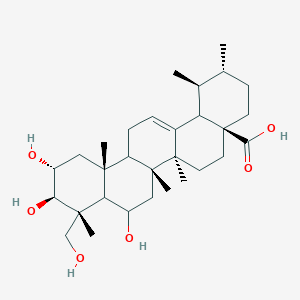

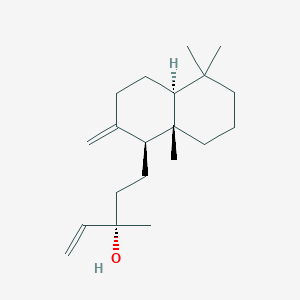

甲基萘醌 (MKs) 是一类具有 2-甲基-1,4-萘醌核心结构的维生素 K 类化合物。MK-9 是其中一种甲基萘醌,其特点是在萘醌环上连接了九个异戊烯基单位。 它在各种生物过程中发挥着至关重要的作用,包括血液凝固、骨代谢和氧化应激调节 .

科学研究应用

MK-9 在科学研究中具有多种应用:

骨骼健康: MK-9 通过调节钙代谢和促进骨骼矿化来促进骨骼健康。

心血管健康: 它可以减少动脉钙化并改善血管弹性。

抗氧化特性: MK-9 作为抗氧化剂,可以保护细胞免受氧化损伤。

能量代谢: 它在肝外组织的能量代谢中发挥作用。

作用机制

MK-9 的作用机制涉及其被维生素 K 环氧化酶还原酶 (VKORC1) 激活。一旦被激活,它就会作为 γ-谷氨酰羧化酶的辅酶,从而使维生素 K 依赖性蛋白质发生翻译后 γ-羧化。

生化分析

Biochemical Properties

Menaquinone-9 is essential in electron transport and ATP generation in all Gram-positive, and anaerobically respiring Gram-negative bacteria . It serves as the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes . The acid–base and redox properties of Menaquinone-9 have been studied in DMPC monolayers on mercury electrodes .

Cellular Effects

Menaquinones, including Menaquinone-9, are constituents of prokaryote cell membranes where they play important functions during electron transport . They are essential for maintaining the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .

Molecular Mechanism

Menaquinone-9 is reduced by two electrons to produce menaquinol and shuttles these electrons to an acceptor in the next step of the chain . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .

Dosage Effects in Animal Models

It is known that Menaquinone-4, a minor bacterial product but one that has the smallest number of isoprenoid units, and Menaquinone-9, a typical bacterially produced menaquinone, were examined in rats .

Metabolic Pathways

Menaquinone-9 is involved in the shikimate pathway, polyisoprene pathway, and menaquinone pathway . It shares a common naphthoquinone ring and polyisoprene biosynthesis pathway .

Transport and Distribution

Menaquinone-9 is a membrane-associated metabolite that serves as a vital electron carrier for respiration and photosynthesis . It is the primary form of electron transport between various enzymes present in the bacterial cell membrane .

Subcellular Localization

Menaquinone-9 is associated with the Intracellular Membrane Domain (IMD) in mycobacteria, a spatially distinct region of the plasma membrane with diverse functions . The polar enrichment of the fluorescent protein fusion colocalizing with an IMD marker protein in situ has been observed .

准备方法

MK-9 可以通过多种途径合成,但其工业生产通常采用使用诸如枯草芽孢杆菌之类的细菌进行发酵的方法。这些细菌在其代谢途径中产生 MK-9。具体的反应条件和下游纯化方法根据生产规模和所需的纯度而有所不同。

化学反应分析

MK-9 会发生多种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂和条件包括:

氧化: MK-9 可以被氧化为其环氧化形式,这种形式是无活性的。该反应对于其生物功能至关重要。

还原: MK-9 的醌环的还原会产生活性氢醌形式,其作为 γ-谷氨酰羧化酶的辅酶。

取代: MK-9 的异戊烯基侧链可以通过取代反应进行修饰。

这些反应的主要产物包括氢醌形式(活性)和环氧化形式(无活性)。

相似化合物的比较

MK-9 因其九个异戊烯基单位而脱颖而出。 其他类似的化合物包括 MK-4 (短链) 和 MK-7、MK-8 以及 MK-10 (长链) 甲基萘醌 .

属性

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRXHNIUHQUASO-UVZVDVBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

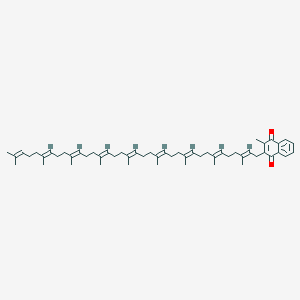

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317587 | |

| Record name | Menaquinone 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-39-7 | |

| Record name | Menaquinone 9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menaquinone 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENAQUINONE 9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3YR8XD3W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。